molecular formula C14H18S2 B13798122 Benzo[b]thiophene, 2-(hexylthio)-

Benzo[b]thiophene, 2-(hexylthio)-

Cat. No.: B13798122
M. Wt: 250.4 g/mol
InChI Key: RJWQZTCYMCCUSL-UHFFFAOYSA-N
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Description

2-(Hexylthio)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring. The hexylthio group attached to the second position of the benzothiophene ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylthio)benzo[b]thiophene typically involves the introduction of a hexylthio group to the benzothiophene core. One common method is the reaction of 2-bromobenzothiophene with hexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-(Hexylthio)benzo[b]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylthio)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups to the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Halogenated, nitrated, and acylated benzothiophene derivatives.

Scientific Research Applications

2-(Hexylthio)benzo[b]thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(Hexylthio)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the hexylthio group.

    2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a hexylthio group.

    2-(Phenylthio)benzo[b]thiophene: A similar compound with a phenylthio group.

Uniqueness

2-(Hexylthio)benzo[b]thiophene is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-hexylsulfanyl-1-benzothiophene

InChI

InChI=1S/C14H18S2/c1-2-3-4-7-10-15-14-11-12-8-5-6-9-13(12)16-14/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

RJWQZTCYMCCUSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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